(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by its complex structure, which includes an allyloxy group, a chlorophenyl group, a cyano group, and a thiazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 3,4-dichlorobenzylamine with a suitable thioamide under acidic conditions.
Introduction of the allyloxy group: The allyloxy group can be introduced through an etherification reaction using an appropriate allyl halide and a base.
Formation of the acrylamide backbone: This involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide structure.
Final coupling reaction: The final step involves coupling the intermediate with 2-cyano-5-chlorophenylboronic acid under palladium-catalyzed conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-(methoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
- (E)-3-(2-(ethoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
- (E)-3-(2-(propoxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
Uniqueness
The uniqueness of (E)-3-(2-(allyloxy)-5-chlorophenyl)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide lies in its allyloxy group, which can impart different reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3O2S/c1-2-7-31-21-6-4-17(24)11-15(21)10-16(12-27)22(30)29-23-28-13-18(32-23)8-14-3-5-19(25)20(26)9-14/h2-6,9-11,13H,1,7-8H2,(H,28,29,30)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGAXGCCAVSGSO-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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